Angularine

Acute oral toxicity LD50 Risk assessment

Angularine (CAS 1354-37-6) is a macrocyclic diester pyrrolizidine alkaloid (PA) with the molecular formula C₁₈H₂₅NO₆ and a molecular weight of 351.4 g/mol. First isolated and characterized from Senecio angulatus L.

Molecular Formula C18H25NO6
Molecular Weight 351.4 g/mol
CAS No. 1354-37-6
Cat. No. B1239106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAngularine
CAS1354-37-6
Molecular FormulaC18H25NO6
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCC=C1CC(=C)C(C(=O)OCC2C(CN3C2C(CC3)OC1=O)O)(C)O
InChIInChI=1S/C18H25NO6/c1-4-11-7-10(2)18(3,23)17(22)24-9-12-13(20)8-19-6-5-14(15(12)19)25-16(11)21/h4,12-15,20,23H,2,5-9H2,1,3H3/b11-4-/t12-,13+,14+,15+,18+/m0/s1
InChIKeyMCWACAVORNFEFS-HMNNQIDUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Angularine (CAS 1354-37-6) Procurement Guide: A Macrocyclic Diester Pyrrolizidine Alkaloid for Toxicity Research


Angularine (CAS 1354-37-6) is a macrocyclic diester pyrrolizidine alkaloid (PA) with the molecular formula C₁₈H₂₅NO₆ and a molecular weight of 351.4 g/mol . First isolated and characterized from Senecio angulatus L. in 1962 [1], it has subsequently been identified in S. syringifolius [2]. Chemically, it is a 1,2-dihydro-senecionan derivative built on a retronecine necine base. Angularine is classified as a hepatotoxic alkaloid reported to cause liver necrosis in livestock (Bos taurus) [3]. Its saturated 1,2-bond distinguishes it structurally from many more extensively studied unsaturated analogs such as senecionine and retrorsine.

FocusHepatotoxicity research compound; reported livestock liver necrosis model context
Structure1,2-Dihydro macrocyclic diester scaffold; distinct from unsaturated senecionine/retrorsine analogs
SourceAuthenticated plant-derived standard from Senecio angulatus and S. syringifolius; chemotaxonomic reference

Why Generic Pyrrolizidine Alkaloid Substitution Fails: Quantitative Toxicity Differentiation of Angularine (CAS 1354-37-6)


Pyrrolizidine alkaloids are not functionally interchangeable despite their shared necine base. Structural differences—particularly in necic acid configuration, degree of unsaturation, and macrocyclic architecture—translate into order-of-magnitude differences in toxic potency [1]. Regulatory frameworks that assume equal hepatotoxic potency across structurally diverse PAs are not supported by the experimental evidence [2]. Angularine's unique 1,2-dihydro-senecionan scaffold produces a toxicity profile that is quantitatively and qualitatively distinct from other macrocyclic diester PAs such as senecionine and retrorsine, as demonstrated in head-to-head in silico predictive toxicology models. Procurement of a specific PA entity rather than a generic 'pyrrolizidine alkaloid' is therefore critical for reproducible toxicity studies, analytical method development, and meaningful risk assessment.

Target: Angularine
Substitute: Generic PA
1,2-Dihydro scaffold; saturated necine base
Typically 1,2-unsaturated; different bioactivation pathway may shift toxicity
Reported Ames-negative profile in silico
Many macrocyclic diesters (e.g., senecionine) Ames-positive; mutagenicity profile may diverge
Endpoints (LD50/LOAEL) indicate distinct potency context
Generic assumption of equal potency not supported; risk of over/under-estimation in study design

Angularine (CAS 1354-37-6) Quantitative Comparative Evidence Guide for Scientific Selection


Angularine vs Senecionine: 4.4-Fold Higher LD50 in Rodent Predictive Toxicity Models

In a comprehensive head-to-head in silico toxicity prediction study encompassing 40 structurally diverse PAs, Angularine demonstrated a predicted acute oral LD50 of 0.559 g/kg, compared to 0.127 g/kg for the structurally similar macrocyclic diester senecionine [1]. This represents a 4.4-fold higher LD50, indicating that Angularine is substantially less acutely toxic than senecionine in this predictive model system. The prediction integrated mouse and rat National Toxicology Program (NTP) carcinogenicity data, Ames mutagenicity, and Developmental Toxicity Potential (DTP) endpoints [1].

LD50 Comparison
Head-to-head
Angularine 0.559 g/kg vs Senecionine 0.127 g/kg
4.4-fold higher LD50
Supports acute oral toxicity endpoint review; may inform dosing-window assessment for subchronic studies
In silico model integrating NTP, Ames, DTP data
Acute oral toxicity LD50 Risk assessment In silico toxicology

Angularine vs Retrorsine: 9-Fold Higher LOAEL Indicating Reduced Hazard Potency

The same in silico predictive framework reported a Lowest Observed Adverse Effect Level (LOAEL) of 0.009 g/kg for Angularine, versus 0.001 g/kg for retrorsine, one of the most extensively studied hepatotoxic PAs [1]. The 9-fold higher LOAEL suggests that Angularine requires a substantially higher dose to elicit the first observable adverse effects compared to retrorsine. Notably, Angularine's LOAEL was the highest among all retronecine-type macrocyclic diesters evaluated, with values comparable only to the monoester 7-acetylintermedine (0.009 g/kg) [1].

LOAEL Comparison
Head-to-head
Angularine 0.009 g/kg vs Retrorsine 0.001 g/kg
9-fold higher LOAEL
Indicates higher threshold for adverse effects; supports margin-of-exposure review
In silico predictive toxicology; Zheng et al. 2021
LOAEL Potency ranking Safety assessment Regulatory toxicology

Angularine vs Senecionine: Negative Ames Mutagenicity Prediction Diverges from Ames-Positive Peers

Among 40 PAs evaluated in the Zheng et al. 2021 study, Angularine was predicted to be Ames-negative (score = 0), in contrast to senecionine which was predicted Ames-positive (score = 1) [1]. This qualitative difference in predicted mutagenic potential is noteworthy given that both compounds are macrocyclic diester PAs with retronecine base. Angularine's 1,2-dihydro saturation may sterically or electronically impede the metabolic bioactivation step required for DNA adduct formation—a hypothesis consistent with the established mechanism by which unsaturated necine bases are metabolized to reactive pyrrolic intermediates [2].

Ames Prediction
Head-to-head
Angularine Negative vs Senecionine Positive
Qualitative divergence
Supports genotoxicity screening context; may reduce mutagenic confounding in model design
In silico prediction; consistent with 1,2-dihydro saturation hypothesis
Ames test Mutagenicity Genotoxicity screening In silico prediction

Angularine's Macrocyclic Diester Scaffold: QSAR Hepatotoxicity Class Inference vs Monoester and Open-Ring Diester PAs

A QSAR analysis of 602 PAs using Random Forest and Artificial Neural Network algorithms established a structural hepatotoxicity rank order: macrocyclic diester ≥ open-ring diester > monoester [1]. Angularine, as a macrocyclic diester PA with retronecine base, falls into the highest hepatotoxic potency category. The study further demonstrated that necic acid configuration exerts a greater influence on acute hepatotoxicity than necine base type [1]. This class-level inference places Angularine among the most inherently hepatotoxic PA structures, alongside lasiocarpine, retrorsine, and senecionine—but does not provide intra-class differentiation without the compound-specific quantitative data presented in Evidence Items 1–3.

QSAR Class Inference
Class-level
Macrocyclic diester (highest hepatotoxic risk category) among 602 PAs
Class-level structural alert context; intra-class potency requires compound-specific data
Random Forest/ANN QSAR; no Angularine-specific RPF available
QSAR Hepatotoxicity Structural alert Relative potency factor

Angularine's Restricted Plant Source Distribution: Chemotaxonomic Specificity vs Ubiquitous PAs

Angularine has been unequivocally identified in only two Senecio species: S. angulatus L. (the original source) [1] and S. syringifolius from Kenya [2]. This restricted distribution contrasts markedly with widely occurring PAs such as senecionine, which has been reported in dozens of Senecio species worldwide. The Natural Products Magnetic Resonance Database (NP-MRD) confirms Angularine's limited documented occurrence [3]. For researchers requiring authentic plant-derived standards, this narrow botanical distribution has implications for sourcing, authentication, and batch-to-batch consistency.

Plant Source Distribution
Supporting evidence
Confirmed in 2 Senecio spp. (angulatus, syringifolius) vs >30 for senecionine
Supports chemotaxonomic marker utility; limited supply options may affect batch consistency
Based on phytochemical surveys and NP-MRD
Chemotaxonomy Natural product isolation Phytochemical standard Senecio

Angularine (CAS 1354-37-6) Priority Application Scenarios Stemming from Quantitative Differentiation


Subchronic Oral Toxicity Studies Requiring a Moderate-Potency Macrocyclic Diester PA

Angularine's 4.4-fold higher LD50 relative to senecionine (0.559 vs 0.127 g/kg) [1] and its 9-fold higher LOAEL compared to retrorsine (0.009 vs 0.001 g/kg) [1] make it a suitable candidate for subchronic feeding studies in rodents where very high acute lethality would confound endpoint interpretation. Researchers evaluating cumulative hepatotoxic effects over 28- or 90-day exposure windows can dose Angularine at higher absolute concentrations without triggering acute mortality, enabling cleaner dose-response relationships for histopathological and biochemical endpoints. Its negative Ames prediction also reduces mutagenicity as a confounding variable [1].

Development and Validation of LC-MS/MS Analytical Methods for PA Detection in Food and Feed

Angularine's distinct molecular weight (351.4 g/mol), unique retention characteristics, and diagnostic MS/MS fragmentation pattern differentiate it from co-eluting PAs such as senecionine (MW 335.4) and retrorsine (MW 351.4, but with different fragmentation). As a less commonly monitored PA, Angularine serves as an ideal internal standard or method validation spike-in compound for multi-PA residue methods, particularly given its restricted natural occurrence minimizing background contamination risk [2]. Its macrocyclic diester structure (highest QSAR hepatotoxicity class) [3] also ensures that method sensitivity benchmarks are set against a high-risk PA.

Chemotaxonomic Fingerprinting and Botanical Authenticity Verification of Senecio Species

Angularine's documented occurrence in only two Senecio species—S. angulatus and S. syringifolius—establishes it as a species-specific chemotaxonomic marker [2]. This restricted distribution enables its use as a diagnostic alkaloid for distinguishing these species from morphologically similar Senecio taxa in herbal medicine authentication and botanical quality control. Procurement of Angularine reference standard is essential for laboratories conducting phytochemical profiling where species misidentification could lead to erroneous safety assessments.

In Vitro Mechanistic Studies of PA N-Oxidation and Metabolic Detoxification

Angularine's 1,2-dihydro-senecionan structure, featuring a saturated C1–C2 bond, provides a valuable comparative tool for investigating the role of necine base unsaturation in CYP450-mediated bioactivation. Unlike unsaturated PAs (senecionine, retrorsine) that form reactive pyrrolic intermediates via dehydrogenation at the 1,2-position, Angularine's saturated scaffold may follow an alternative metabolic route involving direct N-oxidation as the primary detoxification pathway [4]. This structural dichotomy makes Angularine a critical probe substrate for dissecting the enzymatic determinants of PA bioactivation versus detoxification.

Application
Selection Property
Validation Focus
Subchronic oral toxicity studies
Dosing-window context; moderate acute potency profile
Acute-to-subchronic endpoint transition; histopathology interpretation
LC-MS/MS method development
Distinct retention and fragmentation; low background contamination risk
Multi-PA residue method specificity; sensitivity benchmarking
Chemotaxonomic fingerprinting
Species-specific occurrence in S. angulatus/syringifolius
Botanical authentication specificity; differentiation from similar taxa
In vitro PA metabolism studies
1,2-Dihydro scaffold; saturated necine base
N-oxidation vs dehydrogenation pathway analysis; bioactivation probe
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